REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[C:7]([O-:9])=[O:8].[Na+].[CH2:11](I)[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].CN(C)C=O>O>[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[C:7]([O:9][CH2:11][CH3:12])=[O:8] |f:0.1,3.4.5|
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Name
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|
Quantity
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150 g
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Type
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reactant
|
Smiles
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O1C(CCC=C1)C(=O)[O-].[Na+]
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Name
|
|
Quantity
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192.3 g
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Type
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reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 105°-110° C. for 5 hours
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Duration
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5 h
|
Type
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DISSOLUTION
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Details
|
to dissolve inorganic sales
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Type
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EXTRACTION
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Details
|
The mixture was extracted with four 200 ml portions of benzene
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Type
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WASH
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Details
|
The combined organic layers were washed with four 200 ml portions of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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The solution was filtered
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Type
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CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
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Type
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DISTILLATION
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Details
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The oily residue was distilled under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
O1C(CCC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |